Cox-2-IN-42
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Overview
Description
Cox-2-IN-42 is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). Cyclooxygenase-2 is an inducible enzyme that plays a significant role in the inflammatory process and is implicated in various diseases, including cancer and neurodegenerative disorders . This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory conditions and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2-IN-42 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of starting materials such as substituted aromatic compounds, which undergo a series of reactions including nitration, reduction, and cyclization . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Cox-2-IN-42 undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered pharmacological properties, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
Cox-2-IN-42 has a wide range of scientific research applications, including:
Mechanism of Action
Cox-2-IN-42 exerts its effects by selectively inhibiting the enzyme cyclooxygenase-2. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . The molecular targets of this compound include the active site of cyclooxygenase-2, where it binds and blocks the enzyme’s activity . This inhibition disrupts the signaling pathways involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: Another selective cyclooxygenase-2 inhibitor with similar anti-inflammatory and anti-cancer properties.
Rofecoxib: A selective cyclooxygenase-2 inhibitor that was withdrawn from the market due to cardiovascular side effects.
Etoricoxib: A selective cyclooxygenase-2 inhibitor used to treat osteoarthritis and rheumatoid arthritis.
Uniqueness
Cox-2-IN-42 is unique in its specific binding affinity and selectivity for cyclooxygenase-2, which may result in fewer side effects compared to other inhibitors . Additionally, its chemical structure allows for modifications that can enhance its pharmacological properties and reduce toxicity .
Properties
Molecular Formula |
C30H25N5O5S |
---|---|
Molecular Weight |
567.6 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]-1-(4-sulfamoylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C30H25N5O5S/c1-39-24-14-10-22(11-15-24)29-19-28(34-35(29)23-12-16-27(17-13-23)41(31,37)38)30(36)33-32-20-21-6-5-9-26(18-21)40-25-7-3-2-4-8-25/h2-20H,1H3,(H,33,36)(H2,31,37,38)/b32-20+ |
InChI Key |
HLKXBAGNXMBZBL-UZWMFBFFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(=O)N/N=C/C4=CC(=CC=C4)OC5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(=O)NN=CC4=CC(=CC=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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